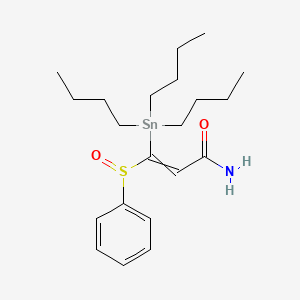![molecular formula C8H13NSSi B14297917 Pyridine, 2-[(trimethylsilyl)thio]- CAS No. 112247-55-9](/img/structure/B14297917.png)
Pyridine, 2-[(trimethylsilyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[(trimethylsilyl)thio]- is an organosilicon compound with the molecular formula C8H13NSi It is characterized by the presence of a pyridine ring substituted with a trimethylsilylthio group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(trimethylsilyl)thio]- typically involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction scheme is as follows: [ \text{Pyridine} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{Pyridine, 2-[(trimethylsilyl)thio]-} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for Pyridine, 2-[(trimethylsilyl)thio]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-[(trimethylsilyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The trimethylsilylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2-[(trimethylsilyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[(trimethylsilyl)thio]- involves its interaction with various molecular targets. The trimethylsilylthio group can act as a nucleophile, participating in reactions with electrophilic species. The pyridine ring can coordinate with metal ions, facilitating catalytic processes. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Pyridine, 2-(trimethylsilyl)-
- Pyridine, 2-(methylthio)-
- Pyridine, 2-(ethylthio)-
Comparison: Pyridine, 2-[(trimethylsilyl)thio]- is unique due to the presence of the trimethylsilylthio group, which imparts distinct chemical properties compared to other similar compounds. The trimethylsilyl group increases the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions.
Propriétés
Numéro CAS |
112247-55-9 |
|---|---|
Formule moléculaire |
C8H13NSSi |
Poids moléculaire |
183.35 g/mol |
Nom IUPAC |
trimethyl(pyridin-2-ylsulfanyl)silane |
InChI |
InChI=1S/C8H13NSSi/c1-11(2,3)10-8-6-4-5-7-9-8/h4-7H,1-3H3 |
Clé InChI |
GYZSMMKWTTYUGP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)SC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)
![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
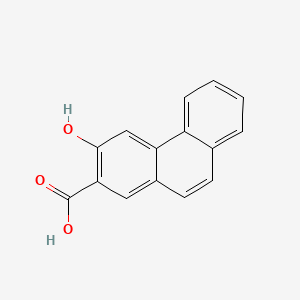
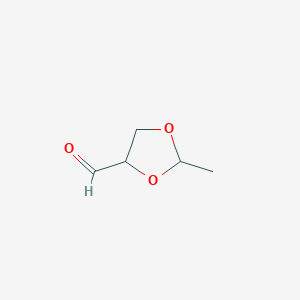
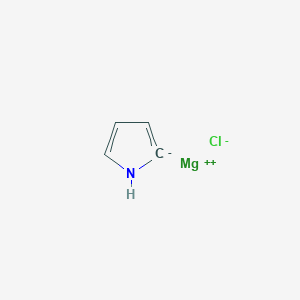

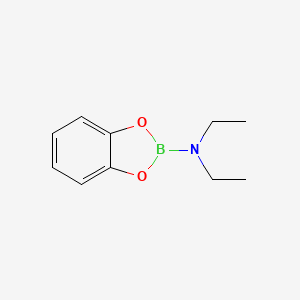
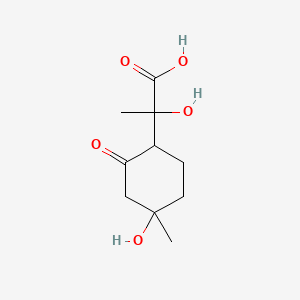

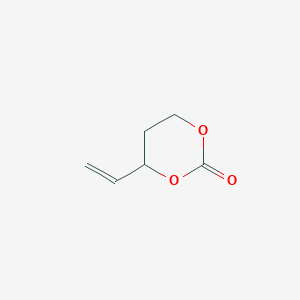
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
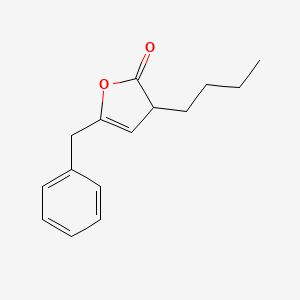
acetate](/img/structure/B14297908.png)
